(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine
Description
Properties
IUPAC Name |
[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10/h1-3,8H,4-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZZNBTUTOBSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC=N3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine typically involves multi-step organic synthesisThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxazolo[4,5-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related oxazolo compounds can inhibit cell proliferation in various cancer cell lines. A study highlighted the cytotoxic activity of oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma), suggesting that similar mechanisms might be applicable to (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine .
Cancer Therapy
Given its structural similarity to known antimetabolites, (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine is being investigated for its potential use in cancer therapy. Its ability to inhibit key enzymes involved in cancer cell metabolism makes it a candidate for further development as a chemotherapeutic agent .
Other Applications
Beyond oncology, there is potential for this compound in treating other proliferative conditions and inflammatory diseases due to its interaction with various biological pathways . Its role as an inhibitor of kinases involved in cellular signaling pathways could open avenues for treating autoimmune diseases and other disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of oxazolo compounds in preclinical models:
These findings suggest that further exploration into (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine could yield promising results in both cancer treatment and other therapeutic areas.
Mechanism of Action
The mechanism of action of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties between the target compound and its analogs:
Key Observations:
- Heterocycle Variations : Replacing oxazole with imidazole () or thiazole () alters electronic properties and binding affinities. Thiazole’s sulfur atom may confer metabolic stability, while imidazole’s nitrogen enhances hydrogen bonding .
- Morpholine vs. Piperidine/Tetrahydropyran : Morpholine’s oxygen atom improves solubility compared to piperidine derivatives () or tetrahydropyran analogs () .
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in ’s 3f) increase electrophilicity, whereas methoxy groups (’s 3h) enhance electron density, impacting reactivity and target interactions .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 2-Methyl-4-(oxazolo)aniline | Thiazolo Analog | Imidazo Analog |
|---|---|---|---|---|
| Solubility | High (dihydrochloride salt) | Moderate (free base) | Low (lipophilic thiazole) | Moderate (imidazole polarity) |
| Bioavailability | Enhanced via salt formation | Limited data | Improved metabolic stability | High hydrogen bonding capacity |
| Target Interaction | Amine-driven (e.g., kinases) | Aryl-binding domains | Sulfur-mediated interactions | Nitrogen-rich binding pockets |
Biological Activity
The compound (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine , also known by its CAS number 1158736-09-4, is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 226.26 g/mol. The structure features an oxazole ring fused with a pyridine moiety and a morpholine substituent, which contributes to its unique biological properties.
The biological activity of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteases.
- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways critical for cell survival and apoptosis.
- Antimetabolite Activity : Due to its structural similarity to purine bases, it may act as a competitive inhibitor in nucleic acid synthesis pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, oxazolo[5,4-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines (A549, MCF7, HT29) with IC50 values ranging from 58.44 µM to 129.41 µM . These findings suggest that compounds similar to (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine may exhibit comparable or enhanced anticancer properties.
Case Study: In Vitro Evaluations
A study focusing on related oxazolo compounds demonstrated their effectiveness in inhibiting cancer cell growth while exhibiting lower toxicity towards normal cells. For example:
These results indicate that derivatives with similar structures may also possess significant anticancer activity.
Additional Biological Activities
Beyond anticancer effects, compounds containing oxazole rings have been investigated for other bioactivities:
- Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting lipid peroxidation and proteolytic enzymes involved in inflammation .
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Certain oxazole derivatives are being studied for their ability to protect neuronal cells from oxidative stress.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine, and how can its purity be validated?
- Methodology : A silica-supported acid-catalyzed one-pot synthesis is a common approach for oxazolo[4,5-b]pyridine derivatives. For example, HClO₄/SiO₂ nanoparticles in methanol under reflux can facilitate cyclization, with reaction progress monitored via TLC (n-hexane/EtOAc, 2:1) . Post-synthesis, purification involves solvent extraction (e.g., EtOAc), followed by recrystallization (e.g., acetonitrile). Purity validation employs HPLC or LC-MS, while structural confirmation uses IR (C=N/C-O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., morpholine protons at δ 3.5–4.0 ppm), and HRMS (exact mass ± 5 ppm tolerance) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?
- Answer :
- ¹H NMR : Distinct signals for the morpholine ring (e.g., δ 3.7–4.1 ppm for N-CH₂ groups) and oxazolo-pyridine protons (aromatic protons at δ 7.5–8.5 ppm) .
- ¹³C NMR : Peaks for oxazolo carbons (C=N at ~150 ppm, C-O at ~160 ppm) and morpholine carbons (CH₂-N at ~50 ppm) .
- HRMS : Expected molecular ion [M+H]⁺ matched to theoretical mass (e.g., C₁₁H₁₄N₄O₂ requires m/z 250.1056) .
- IR : Stretches for amine (-NH₂, ~3350 cm⁻¹) and oxazole ring (C-O, ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing substituents to the oxazolo-pyridine core, and what are common pitfalls?
- Methodology : Substituent introduction (e.g., halogenation at the pyridine ring) often requires careful control of electrophilic conditions. For example, chlorination with POCl₃ at 80°C may yield 60–70% product, but over-reaction can lead to di-substitution. Optimization includes:
- Catalyst screening : Lewis acids like ZnCl₂ improve regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification challenges : Use preparative HPLC to resolve diastereomers or byproducts. Common pitfalls include decomposition under prolonged heating (>12 hours) or acidic conditions (pH < 2) .
Q. What biological targets or mechanisms are associated with this compound, and how can its activity be evaluated in kinase inhibition studies?
- Answer : Structural analogs of oxazolo-pyridine-morpholine derivatives are implicated in kinase inhibition (e.g., AKT/PKB pathway). For activity evaluation:
- In vitro kinase assays : Use recombinant AKT1 with ATPase activity measured via ADP-Glo™ Kit. IC₅₀ values <100 nM indicate potent inhibition .
- Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., PC-3 prostate cancer) using MTT assays. Synergy with MEK inhibitors (e.g., trametinib) suggests combinatorial potential .
- Mechanistic studies : Western blotting for phospho-AKT (Ser473) and downstream targets (e.g., GSK-3β) confirms target engagement .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability (%F) via LC-MS/MS after oral dosing in rodents. Low %F (<20%) may explain reduced in vivo efficacy .
- Metabolite identification : Incubate with liver microsomes (human/rat) to detect oxidative metabolites (e.g., morpholine ring oxidation) that may alter activity .
- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
